molecular formula C13H12N4O2 B14098690 N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide

N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide

Cat. No.: B14098690
M. Wt: 256.26 g/mol
InChI Key: OVPGSRVGLNGSII-SXGWCWSVSA-N
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Description

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide is a hydrazone Schiff base compound. It is known for its versatile applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an azomethine group (–CONH–N=CH–) which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol medium with a catalytic amount of acetic acid under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with metal ions and biological targets. The azomethine group plays a crucial role in its binding affinity to metal ions, forming stable complexes. These complexes can exhibit enhanced biological activities such as increased antioxidant or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features and the presence of the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with a variety of metal ions and its broad range of biological activities make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12N4O2/c1-9(10-4-2-3-5-12(10)18)16-17-13(19)11-8-14-6-7-15-11/h2-8,18H,1H3,(H,17,19)/b16-9-

InChI Key

OVPGSRVGLNGSII-SXGWCWSVSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=CC=C2O

Origin of Product

United States

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